Phytolaccoside E

Catalog No.
S1550933
CAS No.
65497-07-6
M.F
C42H66O16
M. Wt
827 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phytolaccoside E

CAS Number

65497-07-6

Product Name

Phytolaccoside E

IUPAC Name

10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C42H66O16

Molecular Weight

827 g/mol

InChI

InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)

InChI Key

YRHWKFMGEDDGIJ-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Synonyms

Phytolaccasaponin E; Phytolaccoside E

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Phytolaccoside E is a naturally occurring compound found in plants belonging to the Phytolaccaceae family, most notably in the Pokeweed (Phytolacca americana) []. Research into its potential applications is ongoing, but here are some areas where it shows promise:

Antimicrobial Activity:

Studies have investigated the potential of Phytolaccoside E as an antimicrobial agent. One study demonstrated its effectiveness against various fungal strains, suggesting its use in developing antifungal treatments [].

Anti-inflammatory Properties:

Research suggests Phytolaccoside E may possess anti-inflammatory properties. A study observed its ability to reduce inflammation in certain cell lines, warranting further investigation for its potential role in treating inflammatory conditions [].

Phytolaccoside E is a triterpenoid saponin predominantly found in the pokeweed species, particularly Phytolacca americana and Phytolacca acinosa. It is characterized by its complex structure, which includes a sugar moiety attached to a triterpenoid backbone. The molecular formula of Phytolaccoside E is C42H66O16C_{42}H_{66}O_{16} and it is recognized for its potential biological activities and interactions within biological systems .

Typical of saponins, including:

  • Hydrolysis: The glycosidic bond can be hydrolyzed, leading to the release of the aglycone and sugar components.
  • Reduction: This involves the addition of hydrogen or removal of oxygen, affecting the compound's functional groups.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, which can modify its biological activity .

Phytolaccoside E exhibits a range of biological activities:

  • Antiviral Properties: Studies have indicated that it may enhance the infectivity of certain viruses by activating cellular pathways .
  • Toxicity: As a saponin, it can act as an irritant and has been associated with toxic effects when ingested in significant amounts .
  • Effects on Absorption: Research shows that phytolaccosides can influence the absorption of other compounds, such as heparin, enhancing their bioavailability in vitro and in vivo .

Synthesis methods for Phytolaccoside E typically involve extraction from natural sources or semi-synthetic modifications. Common approaches include:

  • Extraction from Plant Material: Utilizing solvents like methanol or ethanol to isolate the compound from pokeweed berries.
  • Chemical Synthesis: While not extensively documented for Phytolaccoside E specifically, triterpenoid saponins can often be synthesized through multi-step organic reactions involving starting materials like oleanolic acid .

Phytolaccoside E has several applications:

  • Pharmaceuticals: Due to its antiviral properties, it may be explored as a potential therapeutic agent.
  • Toxicology Studies: Its toxic nature makes it relevant in studies concerning plant poisonings and saponin toxicity.
  • Nutraceuticals: Investigations into its health benefits could lead to applications in dietary supplements .

Research has highlighted various interactions involving Phytolaccoside E:

  • Biomolecule Interactions: It interacts with proteins and lipids, influencing metabolic pathways related to lipid transport and metabolism .
  • Synergistic Effects: There are indications that it may enhance the effects of other compounds when co-administered, particularly in absorption studies .

Several compounds share structural similarities with Phytolaccoside E. These include:

Compound NameStructure TypeUnique Properties
Phytolaccoside ATriterpenoid SaponinExhibits different toxicity profiles
Phytolaccoside BTriterpenoid SaponinKnown for stronger antiviral activity
Phytolaccoside FTriterpenoid SaponinDistinct sugar composition affecting solubility

Phytolaccoside E is unique due to its specific biological activities and interactions compared to these similar compounds. Its distinct structural features may contribute to its unique pharmacological properties and potential applications in medicine .

Physical Description

Solid

XLogP3

0.8

Melting Point

257-258°C

Dates

Modify: 2024-04-14

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